(S)-2-Amino-2-(2,5-dimethylphenyl)aceticacidhcl
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Overview
Description
(S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and a phenyl ring substituted with two methyl groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with paraxylene, which undergoes Friedel-Crafts acylation to introduce an acyl group.
Ketalation: The acylated product is then subjected to ketalation to protect the carbonyl group.
Rearrangement: A zinc salt-catalyzed rearrangement is performed to obtain the desired intermediate.
Hydrolysis and Acidification: The intermediate is hydrolyzed under alkaline conditions and then acidified to yield (S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid.
Industrial Production Methods
In industrial settings, the production of (S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale reactions with stringent control over reaction conditions to ensure the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated or aminated derivatives of the original compound.
Scientific Research Applications
(S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenylacetic acid: Shares the same phenyl ring substitution but lacks the amino group.
2-Amino-2-phenylacetic acid: Similar structure but without the methyl groups on the phenyl ring.
Uniqueness
(S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride is unique due to its chiral nature and the presence of both amino and methyl-substituted phenyl groups. This combination of features makes it particularly valuable in asymmetric synthesis and as a building block for chiral drugs .
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,5-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-3-4-7(2)8(5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
AQGAYMKBJASMIE-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(=O)O)N |
Origin of Product |
United States |
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